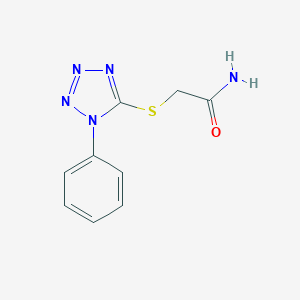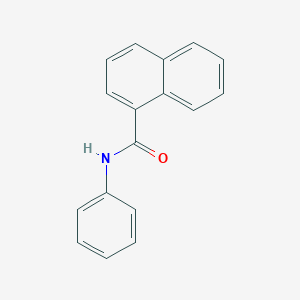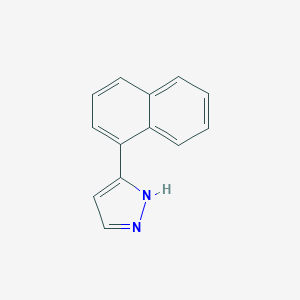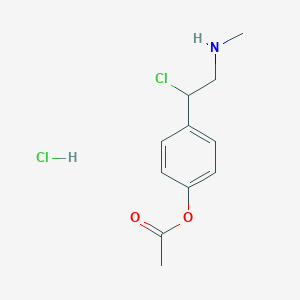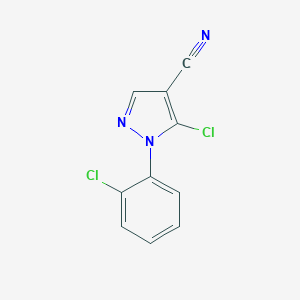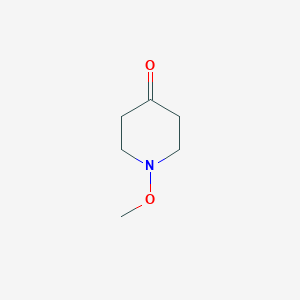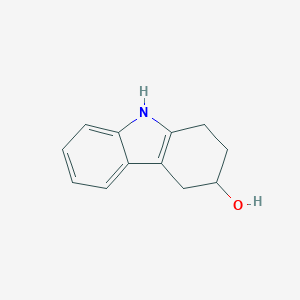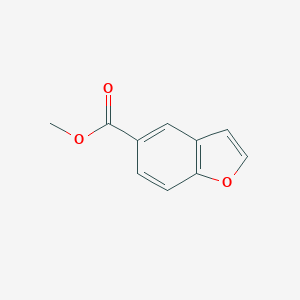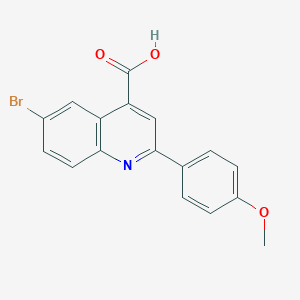
2-Methyl-5-(tributylstannyl)pyridine
説明
“2-Methyl-5-(tributylstannyl)pyridine” is a unique chemical compound with the empirical formula C18H33NSn . It is a solid substance and is used in Stille cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of “2-Methyl-5-(tributylstannyl)pyridine” is 382.17 . The SMILES string representation of the molecule isCCCCSn(CCCC)c1ccc(C)nc1 . Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-5-(tributylstannyl)pyridine” are not detailed in the available resources, it is known to be used in Stille cross-coupling reactions .Physical And Chemical Properties Analysis
“2-Methyl-5-(tributylstannyl)pyridine” is a solid substance . It has a density of 1.106 g/mL at 25 °C . The refractive index (n20/D) is 1.514 .科学的研究の応用
Synthesis of 2-Aminopyridine Oxazolidinones
This compound is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (TNKS). TNKS inhibitors have potential therapeutic applications in cancer treatment due to their role in regulating cell proliferation .
Synthesis of Canagliflozin
Another application is in the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter (SGLT). Canagliflozin is used in the treatment of type 2 diabetes as it helps to lower blood sugar levels .
Stille Cross-Coupling Reactions
2-Methyl-5-(tributylstannyl)pyridine is also used in Stille cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Safety and Hazards
“2-Methyl-5-(tributylstannyl)pyridine” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
作用機序
Target of Action
2-Methyl-5-(tributylstannyl)pyridine is an organotin compound
Mode of Action
It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.
Biochemical Pathways
Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-5-(tributylstannyl)pyridine is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .
Result of Action
Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-(tributylstannyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .
特性
IUPAC Name |
tributyl-(6-methylpyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHSSUYFVJPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592853 | |
| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(tributylstannyl)pyridine | |
CAS RN |
167556-64-1 | |
| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167556-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)

